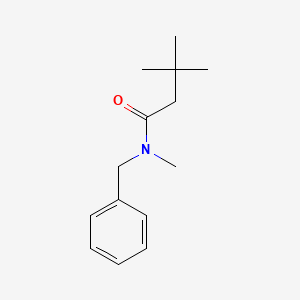amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)
N-(4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenyl)acetamide, commonly known as DMAA, is a synthetic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DMAA is a derivative of amphetamine and has been found to have stimulant properties.
作用机制
DMAA works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased energy, focus, and concentration. DMAA also stimulates the release of adrenaline, which increases heart rate and blood pressure.
Biochemical and Physiological Effects:
DMAA has been found to have various biochemical and physiological effects. It increases the levels of glucose and lactate in the blood, which provides energy to the body. DMAA also increases the levels of free fatty acids in the blood, which can be used as a source of energy. DMAA has been found to increase muscle strength and endurance, making it useful in studies that involve physical performance.
实验室实验的优点和局限性
DMAA has several advantages for lab experiments. It is a potent stimulant that can increase energy, focus, and concentration. It can also increase heart rate and blood pressure, which can be useful in studies that involve physical performance. However, DMAA has several limitations. It is a synthetic compound that can have unknown side effects. It can also be difficult to control the dosage and purity of DMAA, which can lead to inaccurate results.
未来方向
There are several future directions for DMAA research. One direction is to study its potential use in treating ADHD. Another direction is to study its effects on cognitive function and memory. DMAA could also be studied for its potential use in treating depression and anxiety. Further research is needed to determine the long-term effects of DMAA and its potential side effects.
Conclusion:
In conclusion, DMAA is a synthetic compound that has been widely used in scientific research due to its stimulant properties. It has been found to increase energy, focus, and concentration, as well as heart rate and blood pressure. DMAA has several advantages for lab experiments, but also has limitations due to its synthetic nature and potential side effects. Further research is needed to determine the long-term effects of DMAA and its potential use in treating various conditions.
合成方法
DMAA can be synthesized using various methods. One of the most common methods is the reaction between benzaldehyde and 2-amino-2-methylpropanol in the presence of hydrochloric acid. The resulting product is then reacted with methylamine and acetic anhydride to form DMAA. Another method involves the reaction between 4-bromoacetophenone and N,N-diethyl-2-aminoethanol in the presence of sodium hydride. The resulting product is then reacted with methylamine to form DMAA.
科学研究应用
DMAA has been widely used in scientific research due to its stimulant properties. It has been found to increase energy, focus, and concentration. DMAA has also been found to increase heart rate and blood pressure. This makes it useful in studies that involve physical performance and endurance. DMAA has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-5-19(6-2)12-11-18(4)13-15-7-9-16(10-8-15)17-14(3)20/h7-10H,5-6,11-13H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSOCQLSGRPLLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)


![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)




![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)

![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)